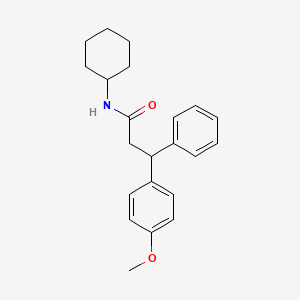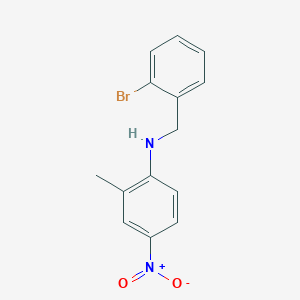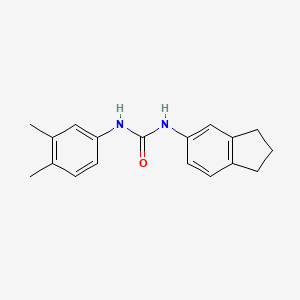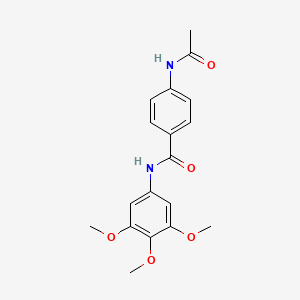
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a non-opioid compound that acts as an NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been used in a wide range of scientific research studies, including the study of pain, addiction, depression, anxiety, and neurodegenerative diseases. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide is a potent NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in these processes. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
Mécanisme D'action
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are involved in a variety of physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. By blocking the activity of NMDA receptors, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can modulate these processes.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which means that it can modulate NMDA receptor activity in a precise and controlled manner. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to be effective in a variety of experimental paradigms, including animal models of pain, addiction, depression, anxiety, and neurodegenerative diseases.
However, there are also some limitations to the use of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide in lab experiments. For example, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the development of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide derivatives that have longer half-lives and fewer off-target effects. Additionally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. Finally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists as potential therapeutic agents for the treatment of opioid addiction, depression, anxiety, and neurodegenerative diseases.
Méthodes De Synthèse
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-methoxybenzaldehyde, followed by reaction with phenylmagnesium bromide and then acylation with acetic anhydride. Alternatively, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by the reaction of cyclohexanone with 4-methoxybenzaldehyde and phenylhydrazine, followed by acylation with acetic anhydride.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABJCMSUQAKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6959949 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)

![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)